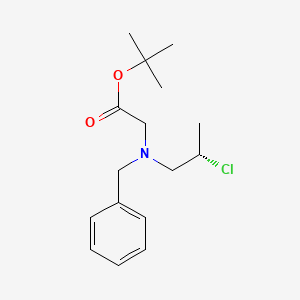
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is a chiral organic compound that features a cyclopentanol moiety attached to an octahydroisoindole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol typically involves the following steps:
Cyclopentanol Formation: The cyclopentanol moiety can be synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Octahydroisoindole Formation: The octahydroisoindole ring system can be constructed via hydrogenation of isoindole derivatives under high pressure and in the presence of a suitable catalyst like palladium on carbon.
Coupling Reaction: The final step involves coupling the cyclopentanol moiety with the octahydroisoindole ring system through a nucleophilic substitution reaction, often facilitated by a strong base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol can undergo oxidation to form a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is used as a chiral building block in organic synthesis
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows for specific binding interactions, which can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol: A stereoisomer with similar structural properties but different biological activity.
Cyclopentanol derivatives: Compounds with similar cyclopentanol moieties but different attached groups.
Isoindole derivatives: Compounds with similar isoindole ring systems but different substituents.
Uniqueness
(1S,2S)-2-(Octahydro-2H-isoindol-2-yl)cyclopentan-1-ol is unique due to its specific chiral configuration and the combination of cyclopentanol and octahydroisoindole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
(1S,2S)-2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-13-7-3-6-12(13)14-8-10-4-1-2-5-11(10)9-14/h10-13,15H,1-9H2/t10?,11?,12-,13-/m0/s1 |
Clé InChI |
XXLYCBMMSCMYAU-TYUFSLCMSA-N |
SMILES isomérique |
C1CCC2CN(CC2C1)[C@H]3CCC[C@@H]3O |
SMILES canonique |
C1CCC2CN(CC2C1)C3CCCC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)

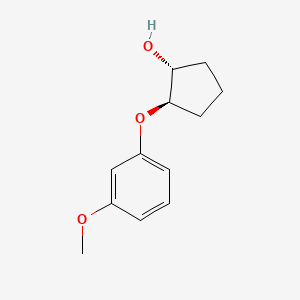
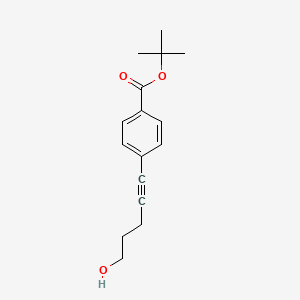
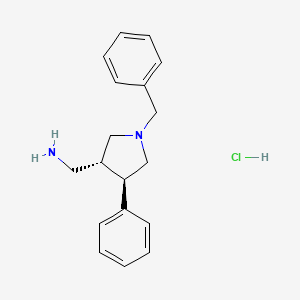
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
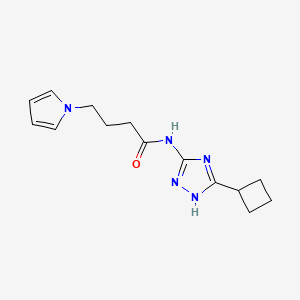
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
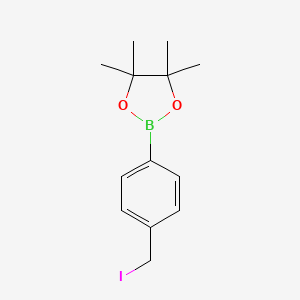
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13354669.png)
